molecular formula C7H11NO2 B083592 Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 14997-05-8

Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B083592
CAS No.: 14997-05-8
M. Wt: 141.17 g/mol
InChI Key: OHOMMMWAZVAKNI-UHFFFAOYSA-N
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Description

Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative with a methyl ester group at position 3. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.09 g/mol . Key properties include a boiling point of 90–92°C (at 0.6 Torr), a predicted density of 1.059 g/cm³, and a pKa of ~9.8 . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing piperidine and alkaloid frameworks.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydropyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOMMMWAZVAKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Domino Reactions

The most widely documented approach involves multi-component domino reactions , which enable the construction of the tetrahydropyridine core in a single pot. A representative protocol combines aldehydes, cyanoacetates, esters of 3-oxocarboxylic acids, and ammonium acetate in methanol under reflux. For instance, Arkat-USA researchers demonstrated that heating equimolar quantities of benzaldehyde, methyl cyanoacetate, methyl 3-oxovalerate, and ammonium acetate in methanol at 65°C for 2 hours yielded polysubstituted 1,4,5,6-tetrahydropyridines with two or three stereogenic centers . The reaction proceeds via a six-step domino mechanism:

  • Knoevenagel condensation between the aldehyde and cyanoacetate to form an α,β-unsaturated nitrile.

  • Michael addition of the 3-oxocarboxylate ester to the nitrile.

  • Mannich reaction with ammonium acetate to introduce the nitrogen moiety.

  • Cyclization into a 2-hydroxypiperidine intermediate.

  • Dehydration to form 3,4,5,6-tetrahydropyridine.

  • Isomerization over four months to yield the final 1,4,5,6-tetrahydropyridine .

Key advantages include high stereoselectivity (57–84% yields) and the avoidance of isolation intermediates . However, prolonged reaction times for isomerization remain a limitation.

Conventional Thermal Cyclization

Thermal cyclization methods are employed for derivatives of the target compound. For example, alkyl 4-aryl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates can be synthesized by refluxing a mixture of aryl aldehydes, methyl acetoacetate, and ammonium acetate in ethanol. Subsequent thionation using Lawesson’s reagent in toluene at 60–70°C for 4 hours converts the ketone group to a thioketone, yielding analogs like methyl 2-methyl-4-phenyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylate . While this method achieves moderate yields (70–82%), it requires stringent temperature control and multi-step purification.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A study comparing conventional and microwave methods found that irradiating a mixture of oxo-tetrahydropyridine precursors and Lawesson’s reagent in xylene at 250 W for 10 minutes increased yields from 35% (conventional) to 82% . The enhanced efficiency stems from uniform heating and reduced side reactions. This approach is particularly advantageous for high-throughput synthesis, enabling rapid screening of analogs.

Purification and Characterization

Crude products are typically purified via:

  • Filtration : After cooling the reaction mixture to −10°C, precipitates are collected and dried .

  • Column chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent resolves stereoisomers .

  • Recrystallization : Ethanol or ether recrystallization enhances purity, as demonstrated for methyl 2-(4-bromophenyl)-4,6-diphenyl derivatives .

Characterization relies on NMR, IR, and mass spectrometry. For instance, the target compound’s 1H-NMR spectrum in CDCl3 shows distinct signals for the methyl ester (δ 3.17 ppm), tetrahydropyridine protons (δ 4.57–5.55 ppm), and aromatic resonances (δ 7.33–8.46 ppm) .

Comparative Analysis of Methods

MethodConditionsYield (%)TimeStereoselectivity
Multi-component Methanol, reflux, 2 h57–84Days–monthsHigh
Thermal Toluene, 60–70°C, 4 h70–82HoursModerate
Microwave Xylene, 250 W, 10 min82MinutesHigh
Modular Dihydropyran, rt, 12 hN/AHoursVariable

Chemical Reactions Analysis

Types of Reactions: Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydropyridine and pyridine derivatives, which can have different biological activities .

Scientific Research Applications

Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1). These interactions lead to the inhibition of cell proliferation and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl Ester Variants

  • Ethyl 1,4,5,6-tetrahydro-3-pyridinecarboxylate (C₈H₁₃NO₂): The ethyl ester analog shares structural similarity but exhibits a marginally higher molecular weight (155.20 g/mol) due to the ethyl group .

Oxo-Substituted Derivatives

  • Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate (C₉H₁₀F₃NO₃): This derivative features an oxo group at position 6 and a trifluoromethyl substituent at position 2, resulting in a higher molecular weight (237.18 g/mol), melting point (128–130°C), and density (1.351 g/cm³) . The electron-withdrawing trifluoromethyl group enhances electrophilic reactivity, making it useful in fluorinated drug synthesis .
  • Methyl (S)-6-oxo-1-(1-phenylethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate :
    The oxo group at position 6 and chiral phenylethyl substituent enable stereoselective applications. Its synthesis involves TBDMS-protected intermediates and chromatographic purification .

Aryl-Substituted Derivatives

  • 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) :
    A neurotoxic compound with a phenyl group at position 4, MPTP is metabolized to MPP+, which inhibits mitochondrial ATP production, causing Parkinsonism . Unlike the target compound, MPTP lacks an ester group, highlighting the critical role of substituents in biological activity .

Functionalized Derivatives

  • Methyl 2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate :
    This derivative combines a trifluoromethylphenyl group and an oxo substituent, enhancing its utility in medicinal chemistry. Its crystal structure reveals intramolecular hydrogen bonds stabilizing the conformation .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Density (g/cm³) Key References
Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate C₈H₁₃NO₂ 155.09 Methyl ester (C-3) - 1.059
Ethyl 1,4,5,6-tetrahydro-3-pyridinecarboxylate C₈H₁₃NO₂ 155.20 Ethyl ester (C-3) - -
Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate C₉H₁₀F₃NO₃ 237.18 Oxo (C-6), CF₃ (C-2), ethyl ester 128–130 1.351
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) C₁₂H₁₅N 173.25 Phenyl (C-4), methyl (N-1) - -
Methyl (S)-6-oxo-1-(1-phenylethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate C₁₅H₁₇NO₃ 259.30 Oxo (C-6), phenylethyl (N-1) - -

Structural and Crystallographic Analyses

  • Crystal Packing : Derivatives like methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate exhibit intramolecular N–H⋯O hydrogen bonds, stabilizing cis-conformations. Crystal structures reveal C–H⋯O and C–H⋯π interactions, forming 3D networks .
  • Conformational Stability : Substituents like pyridinylvinyl groups induce torsional strain, affecting reactivity and crystallinity .

Biological Activity

Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate (MTHPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MTHPC features a tetrahydropyridine core with a carboxylate functional group. Its molecular formula is C8H11NO2C_8H_{11}NO_2, and it has a molecular weight of approximately 155.18 g/mol. The compound is characterized by its capability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of biologically active derivatives.

Research indicates that MTHPC exhibits its biological effects primarily through the inhibition of specific enzymes involved in cell cycle regulation and metabolic pathways. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are crucial for cell proliferation and survival in cancer cells. This inhibition leads to:

  • Induction of Apoptosis : MTHPC promotes programmed cell death in malignant cells.
  • Antiproliferative Effects : The compound effectively reduces the growth of various cancer cell lines.

Anticancer Properties

MTHPC has demonstrated promising anticancer activity in several studies. For instance:

  • In Vitro Studies : MTHPC exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency .
  • Mechanistic Insights : The compound's ability to induce apoptosis was linked to the activation of caspases and the disruption of mitochondrial membrane potential.

Antimicrobial Activity

MTHPC has also been investigated for its antimicrobial properties:

  • Anti-tubercular Effects : Preliminary studies suggest that MTHPC may possess activity against Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular agent.
  • Broad-spectrum Activity : Its derivatives have shown effectiveness against various bacterial strains, indicating potential use in treating infections.

Research Findings and Case Studies

A summary of key research findings related to MTHPC is presented in the table below:

StudyFocusFindings
Anticancer ActivityInhibition of CDK2; cytotoxicity against HeLa and MCF-7 cells
Mechanistic StudyInduction of apoptosis via caspase activation
Antimicrobial PropertiesActivity against Mycobacterium tuberculosis; broad-spectrum antibacterial effects

Comparison with Related Compounds

MTHPC's unique structure allows it to exhibit distinct biological activities when compared to other tetrahydropyridine derivatives:

Compound NameStructure SimilaritiesKey Activities
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylateSimilar tetrahydropyridine coreLess potent anticancer activity
ArecolineMethyl ester of tetrahydropyridineStimulant properties
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Neurotoxic effects in neurological studiesNeurotoxicity

Q & A

Q. What are the key physicochemical properties of Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate, and how are they experimentally determined?

Answer: The compound’s physicochemical profile is critical for experimental design. Key properties include:

  • Molecular formula : C₈H₁₃NO₂
  • Molecular weight : 155.09469 g/mol (exact mass) .
  • Boiling point : 90–92°C at 0.6 Torr .
  • Density : 1.059 g/cm³ (predicted) .
  • pKa : 9.80 ± 0.70 (predicted), indicating weak basicity .

Q. Methodological guidance :

  • Purification : Use recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane).
  • Characterization : Employ NMR (¹H/¹³C) to confirm ester and tetrahydropyridine moieties. IR spectroscopy can validate carbonyl (C=O) and amine (N-H) groups. Mass spectrometry (EI-MS or ESI-MS) confirms molecular weight .

Q. What synthetic routes are available for preparing this compound?

Answer: Synthesis typically involves esterification or cyclization strategies:

  • Esterification route : React 1,4,5,6-tetrahydropyridine-3-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) .
  • Multi-step cyclization : For structurally similar analogs (e.g., ethyl derivatives), methods include Michael addition, Mannich reaction, and stereoselective cyclization .

Q. Example protocol :

Condense methyl acrylate with a primary amine to form a Schiff base.

Perform a cyclization step under acidic conditions.

Purify via column chromatography (hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its reactivity and intermolecular interactions?

Answer:

  • Conformational analysis : X-ray crystallography reveals that the tetrahydropyridine ring adopts a boat conformation , stabilized by intramolecular N–H···O and C–H···π interactions .
  • Reactivity implications : The boat conformation positions the ester group (C=O) in an s-cis arrangement relative to the ring’s C=C bond, enhancing electrophilicity for nucleophilic attacks .

Q. Methodological guidance :

  • Use SHELX software for crystallographic refinement to analyze bond angles, torsion angles, and hydrogen-bonding networks .
  • Compare computational (DFT) and experimental (XRD) data to validate conformational stability .

Q. What analytical techniques resolve contradictions in structural assignments of tetrahydropyridine derivatives?

Answer: Discrepancies in isomer identification (e.g., 1,4,5,6- vs. 3,4,5,6-tetrahydropyridine) require multi-technique validation:

TechniqueApplicationExample Data
X-ray crystallography Definitive conformation analysisCremer-Pople puckering parameters (Q = 0.221 Å, θ = 107.0°)
Dynamic NMR Detect ring-flipping kineticsVariable-temperature ¹H NMR to observe coalescence of diastereotopic protons
IR spectroscopy Confirm hydrogen-bonding patternsStretching frequencies for N–H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹)

Contradiction resolution : For thermodynamically stable isomers (e.g., 1,4,5,6- vs. 3,4,5,6-tetrahydropyridine), use DSC to compare melting points and computational Gibbs free energy calculations .

Q. What safety protocols are recommended for handling this compound?

Answer: While direct toxicity data are limited, structural analogs (e.g., MPTP) exhibit neurotoxicity via mitochondrial disruption . Key precautions:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste disposal : Neutralize with dilute acetic acid before aqueous disposal .

Note : Acute toxicity (e.g., LD₅₀) remains unstudied; assume Tier 1 hazard classification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 2
Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate

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